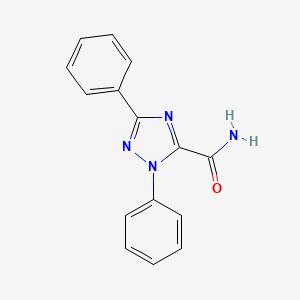
1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two phenyl groups attached to the triazole ring and a carboxamide group at the 5-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with appropriate nitriles. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as copper or nickel. The general reaction scheme is as follows:
Cyclization of Hydrazine Derivatives: Hydrazine derivatives react with nitriles to form the triazole ring.
Substitution Reactions: The phenyl groups can be introduced through substitution reactions using phenyl halides or phenylboronic acids.
Formation of Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The use of continuous flow reactors allows for better control of reaction conditions, higher yields, and improved safety. Catalysts such as copper-on-charcoal can be used to facilitate the cyclization reactions under continuous flow conditions .
化学反应分析
Types of Reactions
1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like phenyl halides, phenylboronic acids, and various nucleophiles are employed.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole amines.
Substitution: Formation of substituted triazoles with different functional groups.
科学研究应用
1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
作用机制
The mechanism of action of 1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, triazole derivatives are known to inhibit the biosynthesis of ergosterol in fungal cells by blocking the enzyme 14-α-demethylase . This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately cell death.
相似化合物的比较
1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide can be compared with other triazole derivatives:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with enhanced activity against a broader spectrum of fungi.
Rufinamide: An anticonvulsant drug with a triazole core structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups and a carboxamide group makes it a versatile compound for various applications .
属性
CAS 编号 |
113308-31-9 |
|---|---|
分子式 |
C15H12N4O |
分子量 |
264.28 g/mol |
IUPAC 名称 |
2,5-diphenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H12N4O/c16-13(20)15-17-14(11-7-3-1-4-8-11)18-19(15)12-9-5-2-6-10-12/h1-10H,(H2,16,20) |
InChI 键 |
WYSBJEDARHQTNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)C(=O)N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



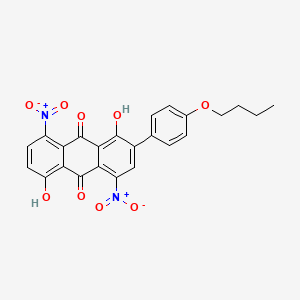
silane](/img/structure/B14313442.png)
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
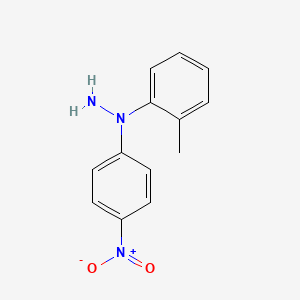
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)
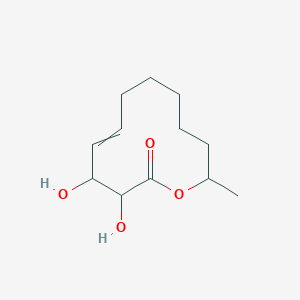

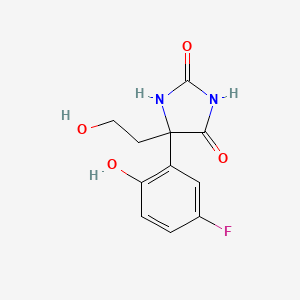
![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
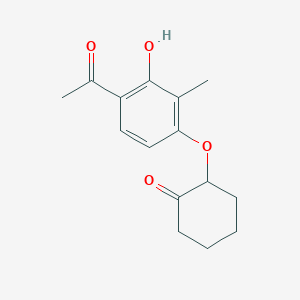
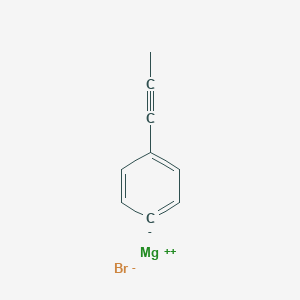
![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)
